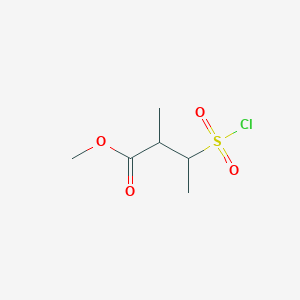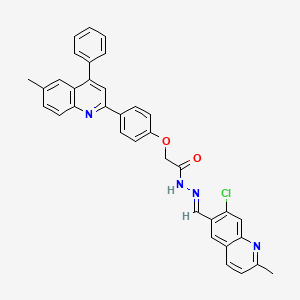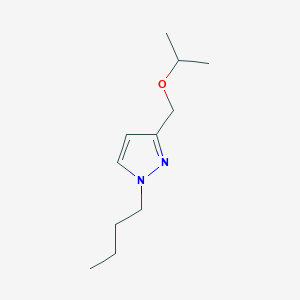
1-butyl-3-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained attention from researchers due to its potential applications in scientific research. It is a pyrazole derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects:
1-Butyl-3-(isopropoxymethyl)-1H-pyrazole has been found to have significant biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have potential neuroprotective effects, which can protect neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-butyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its ease of synthesis. It can be synthesized through various methods with a high yield. Additionally, it has been found to have significant biochemical and physiological effects, making it a potentially useful compound in scientific research. However, one of the limitations of using 1-butyl-3-(isopropoxymethyl)-1H-pyrazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-butyl-3-(isopropoxymethyl)-1H-pyrazole. One direction is to explore its potential applications in drug discovery and development. It has been shown to have significant biochemical and physiological effects, which can make it a potential candidate for the development of new drugs. Another direction is to further investigate its mechanism of action, which can provide insights into its potential applications in various fields of research. Additionally, future research can focus on improving its solubility in water, which can make it more versatile in lab experiments.
Conclusion:
In conclusion, 1-butyl-3-(isopropoxymethyl)-1H-pyrazole is a pyrazole derivative that has potential applications in scientific research. It can be synthesized through various methods and has been found to have significant biochemical and physiological effects. Its potential applications in drug discovery and development, as well as its mechanism of action and solubility, provide promising future directions for research.
Métodos De Síntesis
The synthesis of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole can be achieved through various methods. One of the most common methods is the reaction of 1-butyl-1H-pyrazole-3-carboxylic acid with isopropyl chloroformate and methanol in the presence of a catalyst such as triethylamine. The reaction results in the formation of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole with a yield of around 70-80%.
Aplicaciones Científicas De Investigación
1-Butyl-3-(isopropoxymethyl)-1H-pyrazole has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science. It has also been used as a building block in the synthesis of various organic compounds with potential applications in drug discovery and development.
Propiedades
IUPAC Name |
1-butyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-5-7-13-8-6-11(12-13)9-14-10(2)3/h6,8,10H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPGUJQCMKIVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)
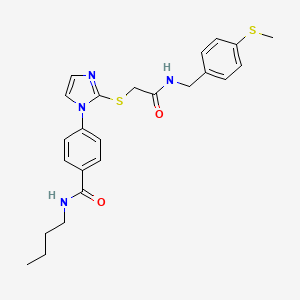



![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
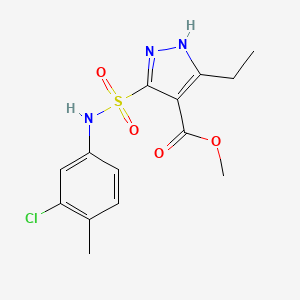
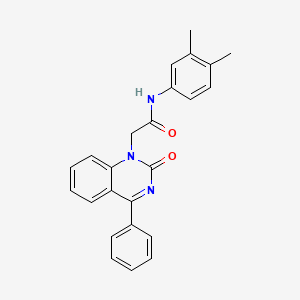
![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)
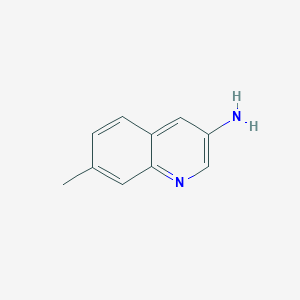
![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
